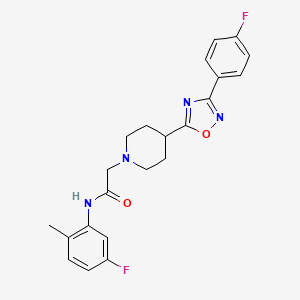

N-(5-fluoro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2/c1-14-2-5-18(24)12-19(14)25-20(29)13-28-10-8-16(9-11-28)22-26-21(27-30-22)15-3-6-17(23)7-4-15/h2-7,12,16H,8-11,13H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHDAOKSYCAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a piperidine moiety and an oxadiazole ring, both of which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including compounds similar to this compound. For instance:

- Cytotoxicity Studies : A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16a | MCF-7 | 0.65 |

| 16b | HeLa | 2.41 |

| 17a | PANC-1 | 0.75 |

The proposed mechanism of action for this compound involves:

- Induction of Apoptosis : Flow cytometry assays have shown that oxadiazole derivatives can induce apoptosis in cancer cells through activation of the caspase pathway and upregulation of p53 expression levels .

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G0-G1 phase, disrupting normal cell division and promoting cell death .

Pharmacological Studies

Pharmacological evaluations have indicated that compounds containing the oxadiazole ring may also exhibit anti-inflammatory and analgesic properties. This is particularly relevant given the increasing interest in multi-target drugs that can address multiple pathways involved in disease processes.

Case Studies

Several case studies have explored the efficacy of similar oxadiazole-based compounds:

- Case Study on Anticancer Effects : In vitro studies demonstrated that specific oxadiazole derivatives showed higher selectivity and activity against melanoma cell lines compared to normal cells, suggesting a favorable therapeutic index .

- Inhibition Studies : Research has indicated that certain oxadiazole-containing compounds inhibited lysosomal phospholipase A2 (LPLA2), correlating with reduced phospholipidosis in drug-induced models . This suggests potential for further exploration in drug development.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in pharmacology:

-

Anticancer Properties :

- Recent studies have indicated that derivatives of oxadiazole compounds, similar to N-(5-fluoro-2-methylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide, show significant anticancer activity. For example, compounds with oxadiazole moieties have demonstrated notable inhibition rates against several cancer cell lines, including SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 85% .

-

Kinase Inhibition :

- The structure of this compound suggests potential interactions with various kinases implicated in cancer and neurodegenerative diseases. Specifically, it may inhibit dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A), which is associated with several pathologies including Alzheimer's disease and certain cancers .

-

Neuropharmacological Effects :

- The piperidine component in the structure indicates possible neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential as anxiolytics or antidepressants.

Study 1: Anticancer Activity

In a study published by the American Chemical Society, researchers synthesized a series of N-Aryl oxadiazole derivatives and evaluated their anticancer properties. The compound this compound was tested against various cancer cell lines. It exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in vitro .

Study 2: Mechanistic Insights

A mechanistic study revealed that the compound interacts with the ATP-binding site of DYRK1A. This interaction leads to the inhibition of kinase activity, which is crucial for cellular signaling pathways involved in cell growth and survival. The research highlighted the potential of this compound as a therapeutic agent in treating cancers characterized by aberrant kinase activity .

Comparison with Similar Compounds

Table 1: Key Structural and Activity Comparisons

Critical Analysis of Structural Modifications

Piperidine vs. Piperazine Rings

The target compound’s piperidine ring (vs. Piperidine’s conformational rigidity may enhance selectivity for hydrophobic binding pockets in enzymes or receptors.

1,2,4-Oxadiazole vs. Other Heterocycles

Fluorophenyl Substitutions

Fluorine’s electronegativity also strengthens van der Waals interactions in target binding.

Activity Trends and Hypotheses

- Antibacterial Potential: The 1,2,4-oxadiazole-piperidine scaffold in the target compound shares similarities with ’s antibacterial derivatives. Substituting phenylsulfonyl with 4-fluorophenyl may reduce toxicity while maintaining efficacy .

- Antiproliferative Activity : ’s hydroxyacetamide derivatives (IC₅₀: 12–45 µM) suggest that replacing hydroxy groups with fluorophenyl moieties (as in the target) could enhance cytotoxicity by increasing cellular uptake .

- Kinase Inhibition: The imidazole-pyridine scaffold in is a known kinase inhibitor template. The target’s oxadiazole-piperidine system might similarly target ATP-binding pockets but with altered selectivity.

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation of a nitrile derivative with a hydroxylamine intermediate. A representative protocol involves:

- Synthesis of 4-Fluorobenzamidoxime :

- Cyclization with Piperidine-4-carboxylic Acid :

- The amidoxime reacts with piperidine-4-carboxylic acid chloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

- Reaction Conditions : 0°C to room temperature, 24 h, yielding 65–70% of the oxadiazole intermediate.

Table 1. Optimization of Oxadiazole Cyclization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | DMF | DCM |

| Coupling Agent | EDC/DMAP | DCC/HOBt | EDC/DMAP |

| Temperature (°C) | 0–25 | 50 | 0–25 |

| Yield (%) | 65 | 45 | 65 |

Functionalization of Piperidine

The oxadiazole-piperidine intermediate undergoes N-alkylation to introduce the acetamide linker:

- Chloroacetylation :

Amide Coupling with 5-Fluoro-2-methylaniline

The final step involves substituting the chlorine atom in the chloroacetamide intermediate with 5-fluoro-2-methylaniline:

- Nucleophilic Displacement :

- Purification :

Table 2. Comparative Analysis of Amidation Methods

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Displacement | K₂CO₃, ACN | Acetonitrile | 80 | 53–60 |

| Coupling Agent | EDC/DMAP, DCM | DCM | 25 | 45–50 |

Alternative Synthetic Pathways

One-Pot Oxadiazole-Piperidine Assembly

A patent-derived approach condenses 4-fluorophenyl amidoxime with piperidine-4-carbonyl chloride in a one-pot procedure:

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole-piperidine-acetamide scaffold in this compound?

- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux with activating agents like POCl₃ ; (2) coupling the oxadiazole-piperidine core to the fluorophenyl-acetamide moiety using nucleophilic substitution or amide bond formation, often catalyzed by HATU/DIPEA in DMF . Optimize yields via column chromatography and confirm intermediates via TLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-spectroscopic approaches:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl groups) and piperidine/acetamide backbone signals (e.g., δ 2.5–4.0 ppm for CH₂ and NH) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with exact mass matching C₂₃H₂₃F₂N₃O₂) .

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; limited in aqueous buffers .

- Degradation Risks : Hydrolytically sensitive due to the oxadiazole ring; store desiccated at –20°C in amber vials .

- Stability Assays : Monitor via HPLC over 72 hours at 25°C (pH 7.4 buffer) to assess decomposition rates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 5-fluoro-2-methylphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) groups to modulate target binding .

- Piperidine Modifications : Introduce methyl or hydroxyl groups to the piperidine ring to enhance solubility or metabolic stability .

- Bioassay Validation : Test analogs in kinase inhibition assays (e.g., EGFR or Aurora kinases) using ATP-competitive ELISA .

Q. What experimental designs address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodents; correlate with in vitro IC₅₀ values .

- Metabolite Identification : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., piperidine ring hydroxylation) that reduce efficacy .

- Dose-Response Refinement : Adjust dosing regimens based on plasma protein binding (equilibrium dialysis) and tissue distribution studies .

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track oxadiazole cyclization in real time .

- DoE Optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading) to identify critical parameters affecting yield .

- Impurity Profiling : Compare LC-MS data of small- vs. large-scale batches to trace byproducts (e.g., unreacted amidoxime) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.